molecular formula C10H20O7P2 B099317 Linalyl diphosphate CAS No. 16789-26-7

Linalyl diphosphate

Cat. No.: B099317
CAS No.: 16789-26-7
M. Wt: 314.21 g/mol
InChI Key: UOJPTUWXHXNLDB-UHFFFAOYSA-N
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Description

. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. Linalool is widely used in the fragrance and flavor industries due to its pleasant scent and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linalyl diphosphate can be synthesized through the phosphorylation of linalool. The process involves the reaction of linalool with phosphoric acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pH conditions to ensure the efficient conversion of linalool to linaloyl diphosphate .

Industrial Production Methods: Industrial production of linaloyl diphosphate often involves the use of biotechnological methods. For instance, engineered microorganisms such as yeast can be used to produce linalool, which is then phosphorylated to form linaloyl diphosphate. This method is advantageous due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Linalyl diphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Linalyl diphosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various terpenoid compounds.

    Biology: this compound is studied for its role in plant metabolism and its potential as a bioactive compound.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the production of fragrances, flavors, and other consumer products

Mechanism of Action

The mechanism of action of linaloyl diphosphate involves its conversion to linalool and other derivatives. These compounds interact with various molecular targets, including enzymes and receptors, to exert their biological effects. For example, linalool has been shown to modulate the activity of neurotransmitter receptors, contributing to its sedative and anxiolytic properties .

Comparison with Similar Compounds

Uniqueness: Linalyl diphosphate is unique due to its specific structure and the presence of the diphosphate group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse terpenoid compounds .

Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O7P2/c1-5-10(4,8-6-7-9(2)3)16-19(14,15)17-18(11,12)13/h5,7H,1,6,8H2,2-4H3,(H,14,15)(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJPTUWXHXNLDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C=C)OP(=O)(O)OP(=O)(O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20937405
Record name 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16789-26-7
Record name Linalyl pyrophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016789267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7-Dimethylocta-1,6-dien-3-yl trihydrogen diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20937405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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